molecular formula C14H14O B1268827 (4-Benzylphenyl)methanol CAS No. 35714-20-6

(4-Benzylphenyl)methanol

Cat. No. B1268827
Key on ui cas rn: 35714-20-6
M. Wt: 198.26 g/mol
InChI Key: MHZOFWFRCQRXIH-UHFFFAOYSA-N
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Patent
US05516777

Procedure details

By using ethyl 4-benzylbenzoate (232.55 g), lithium aluminium hydride (23.00 g) and ether (1.3 l), there was prepared the title compound (181.47 g).
Quantity
232.55 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([CH2:12][OH:13])=[CH:17][CH:18]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
232.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
1.3 L
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 181.47 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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